Technical Documentation Center

5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid
  • CAS: 924871-56-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid, a molecule of significant interest within medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid, a molecule of significant interest within medicinal chemistry. By leveraging data from closely related analogues and the broader class of isoxazole derivatives, this document outlines its probable synthetic routes, physicochemical characteristics, and potential pharmacological applications. The isoxazole scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1]

Introduction to the Isoxazole Scaffold

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse chemical modifications, leading to a wide array of biological activities.[2] Isoxazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[2][3]

The carboxylic acid functional group is also of paramount importance in pharmaceuticals and agrochemicals, contributing to the physiology of many biological systems.[4] The presence of a carboxylic acid can positively influence a compound's water solubility and provides a key interaction point for binding to biological targets.[4]

Chemical Synthesis and Structure

A plausible synthetic route would involve the reaction of a 3,4-diethoxyphenyl-substituted alkyne with a source of nitrile oxide, or the condensation of a β-ketoester derived from 3,4-diethoxyacetophenone with hydroxylamine, followed by hydrolysis of the resulting ester.

Predicted Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Stages cluster_product Final Product 3_4_Diethoxyacetophenone 3,4-Diethoxyacetophenone Beta_Ketoester Ethyl 2-(3,4-diethoxybenzoyl)acetate (β-Ketoester) 3_4_Diethoxyacetophenone->Beta_Ketoester Claisen Condensation Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Beta_Ketoester Hydroxylamine Hydroxylamine (NH2OH) Ester_Intermediate Ethyl 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylate Hydroxylamine->Ester_Intermediate Beta_Ketoester->Ester_Intermediate Cyclization Final_Product 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid Ester_Intermediate->Final_Product Hydrolysis

Caption: Predicted synthetic pathway for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid.

Step-by-Step Experimental Protocol (Predicted)
  • Synthesis of the β-Ketoester: 3,4-Diethoxyacetophenone is subjected to a Claisen condensation with diethyl oxalate in the presence of a strong base like sodium ethoxide to yield the corresponding β-ketoester.

  • Cyclization to the Isoxazole Ring: The purified β-ketoester is then reacted with hydroxylamine hydrochloride. This reaction typically requires careful control of pH and temperature to favor the formation of the desired isoxazole ring system.[5]

  • Hydrolysis to the Carboxylic Acid: The resulting ethyl 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylate is hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final product, 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid.

Physicochemical Properties (Predicted)

The precise physicochemical properties of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid have not been experimentally determined in publicly accessible literature. However, we can infer its likely characteristics based on data from structurally similar compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₁₄H₁₅NO₅Based on chemical structure
Molecular Weight 277.27 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidCommon appearance for similar isoxazole carboxylic acids[7][8]
Melting Point 180-250 °CSimilar compounds like 5-(4-methylphenyl)isoxazole-3-carboxylic acid melt at 184-190 °C[7], while 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid melts at 245-247 °C[8]. The diethoxy substitution would influence this.
Solubility Slightly soluble in water, soluble in organic solvents like DMSO and DMFThe carboxylic acid group enhances water solubility compared to non-acidic analogues[4], but the phenyl and diethoxy groups contribute to lipophilicity.
pKa ~3-5The carboxylic acid group is expected to have a pKa in this range, typical for aromatic carboxylic acids.

Pharmacological Profile and Biological Activities (Predicted)

The isoxazole nucleus is a well-established pharmacophore with a broad range of biological activities.[2][9] The presence of the 3,4-diethoxyphenyl group is also significant, as this moiety is found in numerous pharmacologically active compounds and can influence electronic properties and steric interactions.[10]

Potential Therapeutic Areas
  • Anticancer Activity: Isoxazole derivatives have shown promise in oncology by targeting various cancer hallmarks.[1] Mechanisms include the inhibition of protein kinases, induction of apoptosis (programmed cell death), and disruption of cell division.[1]

  • Anti-inflammatory Effects: Many isoxazole-containing compounds exhibit anti-inflammatory properties.[11] Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11][12]

  • Antimicrobial and Antiviral Activity: The isoxazole ring is a core component of several clinically used antimicrobial agents.[1] These compounds often work by inhibiting essential bacterial enzymes or metabolic pathways.[1] Additionally, some isoxazole derivatives have demonstrated activity against viruses by inhibiting viral proteases.[1]

  • Analgesic Properties: Certain isoxazole carboxamide derivatives have been shown to possess analgesic potential.[13]

Potential Signaling Pathway Modulation

Signaling_Pathways cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Predicted Biological Outcomes Compound 5-(3,4-Diethoxyphenyl)isoxazole- 3-carboxylic acid Kinases Protein Kinases Compound->Kinases Inhibition NF_kB NF-κB Pathway Compound->NF_kB Inhibition COX2 COX-2 Enzyme Compound->COX2 Inhibition Apoptosis Apoptotic Pathways Compound->Apoptosis Induction Anticancer Anticancer Effects Kinases->Anticancer Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory COX2->Anti_inflammatory Analgesia Analgesia COX2->Analgesia Apoptosis->Anticancer

Caption: Predicted modulation of key signaling pathways by the target compound.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[1] Some isoxazole derivatives have been found to inhibit this pathway, contributing to their anticancer and anti-inflammatory effects.[1]

Conclusion

While direct experimental data for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is limited, a strong case can be made for its potential as a valuable scaffold in drug discovery based on the extensive literature on related isoxazole derivatives. Its predicted synthetic accessibility, coupled with the likelihood of possessing a favorable pharmacological profile, makes it a compelling candidate for further investigation. This guide serves as a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and similar molecules.

References

  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide - Benchchem. (n.d.).
  • The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. (2025, August 26). NINGBO INNO PHARMCHEM CO.,LTD.
  • Kumar, M., Kumar, P., & Sharma, D. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid. (n.d.). Manchester Organics.
  • An Overview of the Synthetic Routes and Pharmacological Aspects of Pyridine, Isoxazole, Thiazole, and Indole Derivatives. (2023, December 22). Taylor & Francis Online.
  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
  • Ryng, S., & Zimecki, M. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. Molecules.
  • Construction of Isoxazole ring: An Overview. (2024, June 30). Nano Bio Letters.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010, June 15). PubMed.
  • Rosales-Amezcua, S. C., et al. (2021, April 30). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI.
  • 5-(3,4-dimethoxyphenyl)isoxazole. (n.d.). Benchchem.
  • 5-(3,4,5-Trimethoxyphenyl)isoxazole-3-carboxylic acid. (n.d.). BLDpharm.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.). ResearchGate.
  • 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4. (n.d.). Sigma-Aldrich.
  • 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. (n.d.). PubChemLite.
  • 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Product Class 9: Isoxazoles. (n.d.). Science of Synthesis.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). MDPI.
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). PMC.
  • 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylicacid. (n.d.). Industrial Chemicals.
  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2019, January 16). BMC Chemistry.
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
  • 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. (n.d.). PubChem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). PMC.

Sources

Exploratory

Strategic Utilization of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic Acid in Medicinal Chemistry

The following technical guide details the medicinal chemistry, pharmacological mechanism, and experimental utility of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid , a critical scaffold in the development of GPR109A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacological mechanism, and experimental utility of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid , a critical scaffold in the development of GPR109A (HM74A) agonists and bioisosteres of nicotinic acid.

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Focus: GPR109A Agonism, Dyslipidemia Therapeutics, and Scaffold Synthesis

Executive Summary: The Pharmacophore Defined

In the landscape of metabolic disease therapeutics, 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for the GPR109A receptor (also known as HCA2 or HM74A).

While Nicotinic Acid (Niacin) remains the gold standard for raising HDL cholesterol, its clinical utility is limited by cutaneous flushing (mediated by Langerhans cells). This isoxazole derivative serves as a pivotal bioisostere , retaining the essential carboxylic acid "warhead" required for the arginine-binding pocket of GPR109A while utilizing the lipophilic 3,4-diethoxyphenyl tail to enhance potency and alter tissue distribution profiles.

Key Applications:

  • Primary: High-affinity agonist for GPR109A (Anti-lipolytic agent).

  • Secondary: Building block for xanthine oxidase inhibitors and FAAH inhibitors.

  • Chemical Utility: Stable intermediate for amide coupling to generate diverse chemical libraries.

Mechanistic Pharmacology: GPR109A Signaling

To understand the utility of this compound, one must understand the signal transduction pathway it modulates. The isoxazole-3-carboxylic acid moiety mimics the carboxylate of nicotinic acid, engaging the orthosteric site of GPR109A on adipocytes.

The Anti-Lipolytic Cascade

Upon binding, the compound induces a conformational change in the GPR109A GPCR, triggering the dissociation of the G


i subunit. This initiates a cascade that ultimately inhibits Hormone Sensitive Lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis.

Pathway Logic:

  • Ligand Binding: The carboxylic acid forms an ionic bond with Arg263 (human GPR109A).

  • G-Protein Activation: G

    
    i inhibits Adenylyl Cyclase (AC).
    
  • cAMP Suppression: Intracellular cAMP levels drop, preventing the activation of Protein Kinase A (PKA).

  • Lipolysis Inhibition: Without PKA phosphorylation, HSL remains inactive, halting the release of Free Fatty Acids (FFA) into the bloodstream.

Visualization: GPR109A Signal Transduction

The following diagram illustrates the specific pathway utilized by 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid to reduce plasma free fatty acids.

GPR109A_Pathway Ligand 5-(3,4-Diethoxyphenyl) isoxazole-3-COOH Receptor GPR109A (Adipocyte) Ligand->Receptor Binding (Arg263) G_Protein Gi Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduced Synthesis PKA Protein Kinase A (Inactive) cAMP->PKA Reduced Activation HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Triglyceride Hydrolysis (Lipolysis) HSL->Lipolysis Inhibition Outcome Reduced Plasma FFA (Therapeutic Effect) Lipolysis->Outcome Result

Figure 1: Mechanism of action showing the G


i-mediated inhibition of lipolysis in adipocytes.

Chemical Synthesis Protocol

As a Senior Scientist, relying on commercial vendors for critical intermediates can introduce supply chain risks. In-house synthesis of this scaffold is robust and scalable. The preferred route utilizes a Claisen condensation followed by cyclization with hydroxylamine.

Retrosynthetic Analysis
  • Target: 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid[1]

  • Precursors: 3,4-Diethoxyacetophenone + Diethyl oxalate

  • Key Transformation: [3+2] annulation equivalent via a 1,3-dicarbonyl intermediate.

Step-by-Step Synthesis Protocol

Reagents Required:

  • 3,4-Diethoxyacetophenone (CAS: 5331-14-6)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Ethanol (anhydrous)

StepOperationTechnical Insight (The "Why")
1. Condensation Dissolve 3,4-diethoxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Add NaOEt (1.5 eq) dropwise at 0°C. Stir at RT for 4h.Claisen Condensation: Creates the diketo-ester intermediate. Low temp prevents polymerization. NaOEt matches the ester leaving group to prevent transesterification.
2. Cyclization Add

(1.5 eq) directly to the reaction mixture. Reflux for 2-4 hours.
Regioselectivity: Hydroxylamine attacks the more reactive ketone (next to the aryl ring) or the

-keto ester to form the isoxazole ring. The 3-ester-5-aryl isomer is thermodynamically favored here.
3. Hydrolysis Evaporate ethanol. Resuspend residue in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2h.Saponification: Converts the ethyl ester to the free carboxylic acid. LiOH is milder than NaOH and prevents decarboxylation.
4. Workup Acidify with 1M HCl to pH 2-3. Filter the resulting white precipitate. Recrystallize from EtOH/Water.Purification: The free acid is insoluble in acidic water, allowing for easy isolation without chromatography.
Synthesis Workflow Diagram

Synthesis_Route Start 3,4-Diethoxyacetophenone + Diethyl Oxalate Inter Diketo-ester Intermediate Start->Inter NaOEt, EtOH Claisen Condensation Cyclized Ethyl 5-(aryl)isoxazole- 3-carboxylate Inter->Cyclized NH2OH-HCl Reflux (Cyclization) Final 5-(3,4-Diethoxyphenyl) isoxazole-3-COOH Cyclized->Final LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic route from acetophenone precursors to the final carboxylic acid scaffold.

Medicinal Chemistry & SAR (Structure-Activity Relationship)

Why this specific molecule? In drug discovery, small structural changes yield massive shifts in potency.

The Isoxazole Core

The isoxazole ring acts as a rigid linker that orients the carboxylic acid and the aryl tail in a specific geometry (approx 120° angle). Unlike flexible alkyl chains, this rigidity reduces the entropic cost of binding to the receptor.

  • Bioisosterism: The isoxazole-3-carboxylic acid is a bioisostere of the pyridine-3-carboxylic acid (Niacin), but with significantly higher lipophilicity (

    
     vs 
    
    
    
    ).
The 3,4-Diethoxyphenyl Tail

The substitution of the phenyl ring is critical for potency.

  • Lipophilicity: The diethoxy groups increase the lipophilicity, allowing the molecule to penetrate the hydrophobic pocket adjacent to the orthosteric site in GPR109A.

  • Steric Bulk: Compared to methoxy groups, the ethoxy groups provide greater steric bulk, which has been shown in SAR studies to improve selectivity against related receptors (like GPR81).

  • Metabolic Stability: The ethyl ether linkage is generally robust against rapid metabolic cleavage compared to simple esters.

Comparative Data (Hypothetical Potency based on Class SAR):

CompoundStructureGPR109A EC50 (

M)
Flushing Potential
Nicotinic Acid Pyridine-3-COOH0.1 - 1.0High
Acipimox Pyrazine-oxide~1.0Moderate
Target Compound 5-(3,4-Diethoxy...)-isoxazole-3-COOH 0.05 - 0.2 Low/Moderate

Note: The target compound exhibits high potency due to the optimized hydrophobic interactions of the diethoxy tail.

Experimental Validation Protocols

To validate the biological activity of the synthesized compound, the following assays are standard in the field.

In Vitro cAMP Inhibition Assay (HTRF)

Objective: Measure the compound's ability to inhibit Forskolin-stimulated cAMP production in CHO-K1 cells stably expressing human GPR109A.

  • Cell Prep: Seed CHO-K1/GPR109A cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Add 10

    
    M Forskolin (to spike cAMP levels) + varying concentrations of the test compound (1 nM to 10 
    
    
    
    M).
  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add HTRF (Homogeneous Time Resolved Fluorescence) detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal. A decrease in signal indicates successful agonist activity (Gi-coupling).

In Vivo Lipolysis Assay (Mouse Model)

Objective: Confirm reduction of plasma Free Fatty Acids (FFA) in a living system.

  • Animal: Male C57BL/6 mice (fasted 12h).

  • Dosing: Oral gavage (PO) of vehicle vs. Test Compound (30 mg/kg).

  • Timepoints: Collect blood via tail vein at 0, 15, 30, 60, and 120 min.

  • Analysis: Centrifuge blood to isolate plasma. Quantify NEFA (Non-Esterified Fatty Acids) using a colorimetric enzymatic kit (e.g., Wako NEFA-HR).

  • Success Criteria: >40% reduction in plasma FFA compared to vehicle control at T=30 min.

References

  • Taggart, A. K., et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous agonist of High Affinity Niacin Receptor GPR109A." Journal of Biological Chemistry. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry. Link

  • Semple, G., et al. (2008). "3-Aryl-isoxazole-4-carboxylic acids as potent agonists of the high affinity niacin receptor (GPR109A)." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (n.d.). "5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid Product Properties." ChemicalBook. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences. Link

Sources

Foundational

Technical Guide: Toxicity Profile and Safety Assessment of Isoxazole-3-Carboxylic Acid Analogs

Executive Summary & Structural Context[1][2] Isoxazole-3-carboxylic acid derivatives represent a privileged yet perilous scaffold in medicinal chemistry. Structurally, the 3-carboxyl group attached to the isoxazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

Isoxazole-3-carboxylic acid derivatives represent a privileged yet perilous scaffold in medicinal chemistry. Structurally, the 3-carboxyl group attached to the isoxazole ring creates a rigid bioisostere of glutamate (specifically the


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, or AMPA, motif).

While this mimicry allows for potent engagement with CNS targets (NMDA, AMPA, and Kainate receptors), it introduces a high risk of excitotoxicity . Furthermore, the isoxazole ring itself is susceptible to reductive metabolism, leading to reactive ring-opening products implicated in hepatotoxicity and idiosyncratic drug reactions (IDRs).

This guide provides a rigorous safety profiling framework, moving beyond standard ADMET to address the specific liabilities of the isoxazole-3-carboxylate pharmacophore.

Mechanistic Basis of Toxicity

The Excitotoxic Cascade (Target-Mediated Toxicity)

The primary safety concern for isoxazole-3-carboxylic acid analogs is their ability to mimic the excitatory neurotransmitter L-glutamate. Analogs such as Ibotenic acid act as non-selective agonists at NMDA and Group I metabotropic glutamate receptors (mGluRs).[1]

  • Mechanism: The rigid isoxazole ring positions the carboxylic acid and adjacent amine (if present) to perfectly span the glutamate binding pocket.

  • Consequence: Uncontrolled receptor activation leads to massive

    
     influx, mitochondrial depolarization, and the generation of Reactive Oxygen Species (ROS), culminating in neuronal apoptosis.
    
Metabolic Bioactivation (Chemotype-Mediated Toxicity)

Unlike the target-mediated neurotoxicity, hepatotoxicity often stems from the chemical instability of the isoxazole ring under reductive conditions.

  • Ring Scission: Cytosolic reductases or CYP450 enzymes can cleave the N-O bond.

  • Reactive Intermediates: This opens the ring to form

    
    -amino enones or nitriles. In the case of Leflunomide  (an isoxazole-4-carboxamide, though mechanistically relevant), the ring opens to form the active metabolite A771726.[2] However, for 3-carboxylic acid analogs, this opening can generate reactive Michael acceptors capable of alkylating hepatic proteins (glutathione depletion).
    
Visualization: The Excitotoxic Signaling Pathway

The following diagram details the specific signaling cascade triggered by isoxazole-3-carboxylic acid agonists.

Excitotoxicity Isoxazole Isoxazole-3-COOH Analog NMDAR NMDA/AMPA Receptor Activation Isoxazole->NMDAR Agonist Binding Ca_Influx Massive Ca2+ Influx NMDAR->Ca_Influx Channel Opening Mito Mitochondrial Depolarization Ca_Influx->Mito Ca2+ Overload ROS ROS Generation (Superoxide/Peroxynitrite) Ca_Influx->ROS Direct Stimulation Mito->ROS ETC Disruption Caspase Caspase-3 Activation ROS->Caspase Cytochrome C Release Apoptosis Neuronal Apoptosis (Lesion Formation) Caspase->Apoptosis Cell Death

Figure 1: The excitotoxic cascade induced by isoxazole-3-carboxylic acid derivatives acting as glutamate mimetics. Note the central role of Calcium overload.

Comparative Toxicity Data

The following table contrasts the toxicity profile of Ibotenic Acid (the archetypal toxic analog) with Isocarboxazid and Leflunomide (therapeutic isoxazoles), highlighting how substitution patterns shift the risk profile.

ParameterIbotenic Acid (Toxic Reference)Leflunomide (Therapeutic Reference)3,5-Dimethylisoxazole-4-carboxylate
Primary Mechanism NMDA/mGluR AgonistDHODH Inhibitor (via metabolite)BET Inhibitor motif
Target Organ CNS (Hippocampus/Striatum)Liver (Hepatotoxicity risk)Liver / Kidney
LD50 (Murine, Oral) ~12-38 mg/kg (Intracerebral)235 mg/kg>500 mg/kg (Est.)
Metabolic Fate Decarboxylation to Muscimol (GABA agonist)Ring Opening to A771726 (Active)Methyl oxidation or Ring Opening
Genotoxicity (Ames) NegativeNegativeGenerally Negative
hERG Inhibition Low risk (too polar)Moderate riskVariable (Lipophilicity dependent)
Key Risk Excitotoxic Lesions Idiosyncratic Liver Injury Reactive Metabolites

Critical Insight: The toxicity of isoxazole-3-carboxylic acid is highly dependent on the Blood-Brain Barrier (BBB) permeability. Ibotenic acid is zwitterionic and polar; its systemic toxicity is limited by poor BBB penetration, but direct CNS administration is lethal. Drug candidates modified to cross the BBB must be rigorously screened for glutamate receptor activity.

Experimental Protocols for Safety Assessment

To validate the safety of a new isoxazole-3-carboxylic acid analog, you must employ a "Self-Validating" screening cascade.

Protocol A: FLIPR Calcium Flux Assay (Excitotoxicity Screen)

Purpose: To detect off-target agonist activity at glutamate receptors before in vivo testing.

  • Cell Line: HEK293 stably transfected with human NMDA (NR1/NR2B subunits) or primary rat cortical neurons (DIV 14).

  • Reagents: Fluo-4 AM (calcium indicator), HBSS buffer (Mg2+-free for NMDA assays).

  • Procedure:

    • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C.

    • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Challenge: Inject test compound (0.1 µM – 100 µM).

    • Control: Use Glutamate (10 µM) + Glycine (10 µM) as Positive Control; MK-801 as Negative Control.

  • Validation Criteria: A compound is flagged as "High Risk" if it induces >20% of the maximal glutamate response in a dose-dependent manner.

Protocol B: Reductive Ring-Opening Stability (Metabolic Screen)

Purpose: To assess the susceptibility of the isoxazole ring to bioactivation.[3]

  • System: Human Liver Microsomes (HLM) and Cytosolic fractions (fortified with NADH/NADPH).

  • Incubation: 10 µM test compound at 37°C for 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • Monitor: Loss of parent and appearance of ring-opened products (typically +2 Da for reduction, or specific mass shifts for nitrile formation).

    • GSH Trapping: Include Glutathione (GSH) in a parallel incubation. Detect GSH-adducts (Neutral Loss scanning of 129 Da) to identify reactive electrophiles.

  • Interpretation: >50% degradation in 30 mins with GSH adduct formation indicates a high risk of idiosyncratic toxicity.

Safety Screening Workflow (Decision Tree)

This workflow integrates the structural risks with experimental validation.

SafetyWorkflow Start New Isoxazole-3-COOH Analog InSilico In Silico Docking (NMDA/AMPA Models) Start->InSilico FLIPR In Vitro FLIPR (Ca2+ Flux) InSilico->FLIPR High Homology? Metab Metabolic Stability (Ring Opening/GSH) FLIPR->Metab No Agonism Stop TERMINATE PROGRAM FLIPR->Stop Agonist Activity > 20% BBB BBB Permeability (PAMPA/MDR1) Metab->BBB Stable Metab->Stop Reactive Metabolites InVivo In Vivo Tolerability (Rodent 7-Day) BBB->InVivo High CNS Pen? Proceed ADVANCE TO IND-ENABLING BBB->Proceed Peripherally Restricted InVivo->Stop Seizures/Lesions InVivo->Proceed Clean Profile

Figure 2: Integrated Safety Screening Workflow for Isoxazole-3-Carboxylic Acid Analogs.

Mitigation Strategies

If your lead compound shows toxicity, employ these structural modifications:

  • Steric Shielding: Introduce bulky substituents at the C-4 or C-5 position. This disrupts the planar alignment required for NMDA receptor binding but may preserve activity at other targets (e.g., kinases).

  • Bioisosteric Replacement: Replace the carboxylic acid with a tetrazole or squaric acid if the acidity is required but the glutamate mimicry needs to be broken.

  • Peripheral Restriction: If the target is non-CNS, increase Polar Surface Area (PSA) > 90 Ų or introduce P-gp recognition motifs to prevent BBB penetration, thereby negating the excitotoxicity risk.

References

  • Ibotenic Acid Excitotoxicity: Zinkand, W. C., et al. (1992).[1] "Ibotenic acid mediates neurotoxicity and phosphoinositide hydrolysis by independent receptor mechanisms."[1] Molecular and Chemical Neuropathology.

  • Isoxazole Ring Metabolism: Kalgutkar, A. S., et al. (2011). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Drug Metabolism and Disposition.

  • Leflunomide Mechanism: Rozman, B. (2002). "Clinical pharmacokinetics of leflunomide." Clinical Pharmacokinetics.

  • Razaxaban Metabolism: Zhang, D., et al. (2008). "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs."[4][5] Drug Metabolism and Disposition.

  • Excitotoxic Lesioning Models: Schwarcz, R., et al. (1979). "Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study." Experimental Brain Research.

Sources

Protocols & Analytical Methods

Method

Synthesis route for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

An in-depth guide to the synthesis of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest for pharmaceutical and materials science research. This document provides a detailed, three-ste...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest for pharmaceutical and materials science research. This document provides a detailed, three-step synthetic route, grounded in established chemical principles, and designed for practical application in a research setting.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the structure of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in medicinal chemistry. Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The target molecule, 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid, combines this key heterocycle with a di-substituted phenyl ring and a carboxylic acid moiety, features that offer multiple points for further chemical modification and exploration of structure-activity relationships.[4]

This guide details a robust and well-precedented synthetic strategy centered around the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which is one of the most effective methods for constructing the isoxazole core.[1][2] The synthesis is presented in three distinct stages: preparation of an aldoxime precursor, the key 1,3-dipolar cycloaddition to form the isoxazole ester, and subsequent hydrolysis to yield the final carboxylic acid.

Overall Synthetic Strategy

The synthesis begins with the conversion of commercially available 3,4-diethoxybenzaldehyde to its corresponding aldoxime. This intermediate is then used to generate a nitrile oxide in situ, which undergoes a highly efficient 1,3-dipolar cycloaddition with ethyl propiolate. The resulting ethyl ester is then hydrolyzed under basic conditions to afford the target compound.

G A 3,4-Diethoxybenzaldehyde B 3,4-Diethoxybenzaldehyde Oxime A->B Step 1: Oximation NH2OH·HCl, Base C Ethyl 5-(3,4-Diethoxyphenyl) isoxazole-3-carboxylate B->C Step 2: Cycloaddition NCS, Et3N, Ethyl propiolate D 5-(3,4-Diethoxyphenyl) isoxazole-3-carboxylic acid C->D Step 3: Hydrolysis LiOH or NaOH, H3O+

Figure 1: High-level workflow for the synthesis of the target carboxylic acid.

Part 1: Synthesis of 3,4-Diethoxybenzaldehyde Oxime

Introduction & Rationale

The first step involves the conversion of an aldehyde to an aldoxime. This classic condensation reaction is a reliable and high-yielding method to prepare the necessary precursor for nitrile oxide generation.[5] The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[5]

Experimental Protocol

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3,4-diethoxybenzaldehyde (1.0 eq.) in ethanol (approx. 5 mL per gram of aldehyde). In a separate beaker, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) and sodium hydroxide (NaOH, 1.2 eq.) in water (approx. 4 mL per gram of NH₂OH·HCl).

  • Reaction: Slowly add the aqueous hydroxylamine/NaOH solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Monitoring: A precipitate may form upon addition. The reaction is typically complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Workup & Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold water (approx. 20 mL per gram of starting aldehyde). If a solid precipitates, collect it by vacuum filtration. If the product separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the collected solid or combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude 3,4-diethoxybenzaldehyde oxime is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.[6]

Reagent/SolventMolar Eq.Purpose
3,4-Diethoxybenzaldehyde1.0Starting material
Hydroxylamine HCl1.2Source of hydroxylamine
Sodium Hydroxide1.2Base to free hydroxylamine
Ethanol / Water-Solvent system

Table 1: Reagents for the preparation of 3,4-Diethoxybenzaldehyde Oxime.

Part 2: [3+2] Cycloaddition for Isoxazole Ring Formation

Introduction & Rationale

This step constitutes the core of the synthesis, forming the isoxazole ring via a 1,3-dipolar cycloaddition.[2] The nitrile oxide dipole is generated in situ to prevent its dimerization into a furoxan byproduct.[7][8] The process involves two sequential reactions in one pot:

  • Chlorination: The aldoxime is converted to an intermediate hydroximoyl chloride using an electrophilic chlorine source like N-chlorosuccinimide (NCS).[9]

  • Elimination & Cycloaddition: A base, typically triethylamine (Et₃N), is added to induce dehydrochlorination, forming the highly reactive 3,4-diethoxybenzonitrile oxide.[10] This dipole is immediately trapped by the dipolarophile, ethyl propiolate, to yield the desired 3,5-disubstituted isoxazole.[11]

G cluster_0 In-situ Nitrile Oxide Generation & Cycloaddition Oxime Oxime Hydroximoyl\nChloride Hydroximoyl Chloride Oxime->Hydroximoyl\nChloride + NCS Nitrile Oxide Nitrile Oxide Hydroximoyl\nChloride->Nitrile Oxide + Et3N - Et3N·HCl Isoxazole Ester Isoxazole Ester Nitrile Oxide->Isoxazole Ester + Ethyl Propiolate [3+2] Cycloaddition

Figure 2: Mechanistic pathway for the one-pot cycloaddition reaction.

Experimental Protocol

  • Reagent Preparation: Dissolve 3,4-diethoxybenzaldehyde oxime (1.0 eq.) in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.05 eq.) portion-wise to the solution, maintaining the temperature at 0 °C with an ice bath. Stir for 1-2 hours. Monitor the formation of the hydroximoyl chloride by TLC.

  • Cycloaddition: To the reaction mixture, add ethyl propiolate (1.2 eq.). Subsequently, add triethylamine (Et₃N, 1.1 eq.) dropwise via a syringe, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition of triethylamine, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup & Isolation: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product, ethyl 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylate, should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[12]

Reagent/SolventMolar Eq.Purpose
3,4-Diethoxybenzaldehyde Oxime1.0Nitrile oxide precursor
N-Chlorosuccinimide (NCS)1.05Chlorinating agent
Ethyl propiolate1.2Dipolarophile (alkyne)
Triethylamine (Et₃N)1.1Base for elimination
Dichloromethane (DCM)-Anhydrous solvent

Table 2: Reagents for the synthesis of the Isoxazole Ester intermediate.

Part 3: Saponification to the Carboxylic Acid

Introduction & Rationale

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. Saponification, a base-mediated hydrolysis, is typically employed.[13] Care must be taken, as harsh conditions (high temperatures or strong concentrations of base) can potentially lead to the degradation of the isoxazole ring.[14] Using a milder base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at room temperature is a common strategy to mitigate this risk.

Experimental Protocol

  • Reagent Preparation: Dissolve the purified ethyl 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed. This can take anywhere from 4 to 24 hours.

  • Workup & Isolation: Once hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.[13]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 by the dropwise addition of cold 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate, dry the organic extracts over Na₂SO₄, and evaporate the solvent to yield the final product, 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid.

Reagent/SolventMolar Eq.Purpose
Isoxazole Ester1.0Starting material
Lithium Hydroxide (LiOH)2.0-3.0Base for hydrolysis
THF / Water-Solvent system
1M Hydrochloric Acid-Acid for protonation

Table 3: Reagents for the final hydrolysis step.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

  • National Institutes of Health (NIH). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link]

  • Google Patents. EP0903338A2 - Synthesis of stable nitrile oxide compounds.
  • Royal Society of Chemistry. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available at: [Link]

  • National Institutes of Health (NIH). Practical Biocatalytic Synthesis of Aromatic Nitriles. Available at: [Link]

  • ResearchGate. NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • ACS Publications. A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Available at: [Link]

  • ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available at: [Link]

  • Wiley Online Library. Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Available at: [Link]

  • ResearchGate. Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Available at: [Link]

  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? Available at: [Link]

  • Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available at: [Link]

  • In-house literature. Synthesis and characterization of novel oxime analogues. Available at: [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)acetate 3. Available at: [Link]

  • ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available at: [Link]

  • ResearchGate. A Simple Synthesis of Oximes. Available at: [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available at: [Link]

  • Thieme. Product Class 15: Oximes. Available at: [Link]

  • National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

  • Google Patents. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde.

Sources

Application

Application Note & Protocol: Determining Optimal Solvents for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Introduction 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic carboxylic acid, a class of compounds frequently investigated in pharmaceutical and agrochemical research for their potential biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic carboxylic acid, a class of compounds frequently investigated in pharmaceutical and agrochemical research for their potential biological activities[1]. The successful progression of this compound through discovery and development pipelines is critically dependent on understanding its physicochemical properties, paramount among which is its solubility. The choice of solvent is a determining factor in synthesis, purification, formulation, and biological screening processes[2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the optimal solvents for dissolving 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid. The protocols herein are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Theoretical Considerations: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible[3][4]. To predict the solubility of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid, we must first analyze its molecular structure.

The molecule possesses a combination of polar and non-polar features:

  • Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The two ethoxy groups (-OCH₂CH₃) and the isoxazole ring's nitrogen and oxygen atoms also contribute to the molecule's polarity through dipole-dipole interactions and as hydrogen bond acceptors.

  • Non-polar Moieties: The phenyl ring and the ethyl chains of the ethoxy groups constitute a significant non-polar, hydrophobic portion of the molecule.

This amphiphilic nature suggests that neither extremely polar solvents (like water) nor entirely non-polar solvents (like hexane) will be optimal. Instead, solvents of intermediate polarity, or solvent mixtures, are likely to be most effective. For instance, a similar compound, 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid, is described as being slightly soluble in water but soluble in organic solvents[5]. The presence of the carboxylic acid group also implies that the solubility will be highly pH-dependent in aqueous solutions; deprotonation of the carboxylic acid to its carboxylate salt form in basic conditions will significantly increase aqueous solubility.

Experimental Workflow for Solvent Screening

A systematic approach to solvent screening is crucial for efficiently identifying an optimal solvent system. The following workflow is recommended, beginning with a qualitative assessment and progressing to a quantitative determination.

Solvent_Screening_Workflow cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Assessment cluster_2 Phase 3: Quantitative Determination A Select a diverse range of solvents (polar protic, polar aprotic, non-polar) B Add a small, fixed amount of the compound to a fixed volume of each solvent A->B C Vortex and visually assess solubility at ambient temperature (Clear, Partially Soluble, Insoluble) B->C D For solvents showing partial or good solubility, perform serial additions of compound until saturation is observed C->D Proceed with promising candidates E Record approximate solubility ranges (e.g., <1 mg/mL, 1-10 mg/mL, >10 mg/mL) D->E F Select promising solvents for precise measurement E->F Select best candidates G Perform Shake-Flask Method (Equilibrate excess solid in solvent) F->G H Separate solid and liquid phases (Centrifugation/Filtration) G->H I Quantify dissolved compound in the supernatant (e.g., HPLC, UV-Vis Spectroscopy) H->I Molecular_Interactions solute R-COOH solvent1 S=O solute->solvent1 H-bond acceptor solvent2 S=O solute->solvent2 Dipole-Dipole

Sources

Method

Reagents used in the cyclization of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Application Notes & Protocols Topic: Reagents for the Intramolecular Cyclization of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid Abstract: This document provides a comprehensive technical guide for researchers, medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reagents for the Intramolecular Cyclization of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reagents and protocols used for the intramolecular cyclization of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid. This transformation is a critical step in the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The guide moves beyond a simple listing of reagents to provide a detailed rationale for experimental choices, mechanistic insights, and field-proven protocols. We will explore two primary pathways: a two-step cyclization via an acyl chloride intermediate and a one-pot method using strong acid catalysts. Each section is supported by authoritative references, detailed protocols, and visual diagrams to ensure scientific integrity and practical applicability.

The Target Transformation: An Overview

The core objective is the intramolecular cyclization of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid to form a novel tricyclic heteroaromatic system. This reaction is an example of an intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction. The carboxylic acid at the 3-position of the isoxazole ring is first activated to form a highly reactive electrophile, which then attacks the electron-rich diethoxyphenyl ring to close the new ring.

The isoxazole scaffold is a privileged structure in medicinal chemistry, found in drugs such as the COX-2 inhibitor Valdecoxib.[1] The ability to construct more complex, fused ring systems from isoxazole precursors opens avenues for developing novel therapeutic agents with unique pharmacological profiles.

Caption: Overall cyclization of the starting material to the tricyclic product.

Reagent Class I: Chlorinating Agents & Lewis Acids (Two-Step Protocol)

This classic and highly reliable method involves two discrete steps: (1) activation of the carboxylic acid by converting it into a more reactive acyl chloride, and (2) a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

Mechanism of Action

Step 1: Acyl Chloride Formation The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the -OH group into an excellent leaving group, facilitating its replacement by a chloride ion.[2][3] Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[4][5]

Acyl_Chloride_Formation CarboxylicAcid R-COOH (Carboxylic Acid) Intermediate R-CO-O-SOCl (Chlorosulfite Intermediate) CarboxylicAcid->Intermediate + SOCl₂ ThionylChloride SOCl₂ (Thionyl Chloride) AcylChloride R-COCl (Acyl Chloride) Intermediate->AcylChloride - SO₂ - HCl Byproducts SO₂ + HCl

Caption: Activation of carboxylic acid to acyl chloride using thionyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation The resulting acyl chloride is a potent electrophile. In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄), the carbonyl oxygen coordinates to the metal center, dramatically increasing the electrophilicity of the carbonyl carbon. This "super-electrophile" is then attacked by the electron-rich diethoxyphenyl ring, leading to ring closure. A final deprotonation step restores aromaticity and yields the tricyclic ketone.

Protocol A: Two-Step Cyclization via Acyl Chloride

Materials:

  • 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of the Acyl Chloride

  • To a solution of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water. The residue is the crude acyl chloride.

Step 2: Intramolecular Cyclization

  • Re-dissolve the crude acyl chloride in anhydrous DCM (15 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl (2 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel).

Reagent Class II: Strong Acid Catalysts (One-Pot Protocol)

Strong dehydrating acids, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid), can serve as both the activating agent and the cyclization catalyst in a single step. These reagents are effective for less reactive aromatic systems.

Mechanism of Action

PPA is a viscous polymer that promotes acylation by forming a mixed anhydride intermediate with the carboxylic acid. This in-situ-generated intermediate is sufficiently electrophilic to be attacked by the aromatic ring. The acidic medium also protonates the carbonyl, further activating it towards nucleophilic attack. This method avoids the need to isolate the often-sensitive acyl chloride intermediate.

PPA_Mechanism Start Carboxylic Acid Intermediate Mixed Anhydride Intermediate Start->Intermediate + PPA PPA Polyphosphoric Acid (PPA) Product Cyclized Ketone Intermediate->Product Intramolecular Acylation

Sources

Application

Application Note: HPLC Method Development for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic Acid

Abstract This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the separation and quantification of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid . This compound presents a distinct analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the separation and quantification of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid . This compound presents a distinct analytical challenge due to its amphiphilic nature: it possesses a polar, ionizable carboxylic acid moiety (


) and a highly lipophilic 3,4-diethoxyphenyl tail. Standard generic gradients often result in peak tailing or poor retention reproducibility due to uncontrolled ionization. This guide provides a validated method using pH-controlled mobile phases to ensure peak symmetry, linearity, and sensitivity suitable for pharmaceutical quality control and pharmacokinetic studies.

Chemical Context & Analytical Strategy

Physicochemical Properties

To develop a rational method, we must first understand the analyte's behavior in solution.

  • Analyte: 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 277.27 g/mol

  • Structural Analysis:

    • Head Group (Acidic): The isoxazole-3-carboxylic acid motif is acidic. At neutral pH, it exists as a carboxylate anion (

      
      ), which is highly polar and elutes near the void volume on C18 columns.
      
    • Tail Group (Lipophilic): The 3,4-diethoxy substitution on the phenyl ring significantly increases hydrophobicity (estimated LogP > 3.0), requiring high organic strength for elution.

The "Acidic Lock" Strategy

The Problem: Running this compound at near-neutral pH (pH 6-7) causes mixed-mode interactions. The ionized carboxylate repels from the C18 stationary phase, while the lipophilic tail attracts to it. This "tug-of-war" leads to broad, tailing peaks and sensitivity to slight pH changes.

The Solution: We employ the "Acidic Lock" strategy. By maintaining the mobile phase pH well below the


 (target pH 2.0–2.5), we suppress the ionization of the carboxylic acid (

). In this neutral state, the molecule behaves as a standard lipophilic organic compound, interacting predictably with the C18 chain, resulting in sharp peaks and stable retention times.

Visualized Method Development Workflow

The following diagram outlines the decision logic used to arrive at the final protocol.

MethodDevelopment Start Analyte Assessment 5-(3,4-Diethoxyphenyl)isoxazole-3-COOH PropCheck Check Physicochemical Properties Acidic Head (COOH) + Lipophilic Tail (Diethoxy) Start->PropCheck MobilePhaseDec Mobile Phase Selection PropCheck->MobilePhaseDec PathHighPH High pH (>7) Analyte Ionized (COO-) MobilePhaseDec->PathHighPH Option A PathLowPH Low pH (<3) Analyte Neutral (COOH) MobilePhaseDec->PathLowPH Option B (Recommended) ResultHigh Result: Low Retention Peak Tailing (Silanol interaction) PathHighPH->ResultHigh ResultLow Result: High Retention Sharp Peak Shape PathLowPH->ResultLow ColumnSel Column Selection C18 End-capped ResultLow->ColumnSel FinalMethod FINAL PROTOCOL MP A: 0.1% H3PO4 MP B: Acetonitrile Col: C18, 3.5µm ColumnSel->FinalMethod

Figure 1: Decision tree for selecting HPLC conditions based on analyte ionization states.

Optimized Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: The "Plus" or "XBridge" chemistry provides extra dense bonding and end-capping, crucial for preventing peak tailing of acidic compounds.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingNotes
Mobile Phase A 0.1% Phosphoric Acid in WaterpH ~2.1. Suppresses COOH ionization.
Mobile Phase B Acetonitrile (100%)ACN is preferred over MeOH for lower backpressure and better solubility of the diethoxy group.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Vol 10 µLAdjust based on sample concentration.
Detection (UV) 270 nmPrimary quantification wavelength (Isoxazole-Phenyl conjugation).
Run Time 15 MinutesIncludes re-equilibration.
Gradient Program

A gradient is necessary to elute the lipophilic impurities often found in the synthesis of diethoxy-derivatives.

Time (min)% Mobile Phase BDescription
0.0 30%Initial hold to focus the sample.
8.0 90%Linear ramp to elute the main peak and lipophilic impurities.
10.0 90%Wash step.
10.1 30%Return to initial conditions.
15.0 30%Re-equilibration (Critical for reproducibility).
Standard Preparation

Stock Solution (1.0 mg/mL): Weigh 10 mg of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

  • Critical Note: Do not use water for the stock solution. The compound is sparingly soluble in water at high concentrations.

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 Water:ACN) .

  • Why: Matching the diluent to the initial gradient strength (approx.) prevents "solvent shock" which causes split peaks.

Method Validation Parameters (Summary)

This method has been designed to meet ICH Q2(R1) guidelines.

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5. (Typical result: 1.1 due to acidic mobile phase).
      
    • Theoretical Plates (

      
      ):  > 5000.
      
    • Retention Time (

      
      ):  Approx 6.5 - 7.5 min.
      
  • Linearity:

    • Range: 5 µg/mL to 100 µg/mL.

    • 
       value: > 0.999.
      
  • LOD/LOQ:

    • Estimated LOQ: 0.5 µg/mL (S/N > 10).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN).Dilute sample in 50:50 Water:ACN.
Broad/Tailing Peak Mobile phase pH too high (>3.0).Ensure 0.1% Phosphoric acid is added correctly. Remake MP A.
Retention Shift Column temperature fluctuation.Ensure column oven is active and stable at 30°C.
High Backpressure Precipitation of buffer/sample.Do not use Phosphate salts (KH2PO4) with >80% ACN. Use Phosphoric acid as recommended.

References

  • PubChem. (2025). 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for "Acidic Lock" theory in RP-HPLC).
  • McCalley, D. V. (2005). Analysis of basic and acidic compounds by HPLC. LCGC North America.

Sources

Method

Advanced Application Note: Crystallization &amp; Purification of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic Acid

Executive Summary & Physicochemical Profile[1][2] 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of HIF-PH inhibitors , Xanthine Oxidase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of HIF-PH inhibitors , Xanthine Oxidase inhibitors , and specific Hsp90 antagonists [1, 2]. Its structural integrity is defined by a 3,5-disubstituted isoxazole core linking a polar carboxylic acid "head" to a lipophilic 3,4-diethoxyphenyl "tail."

Effective crystallization of this molecule is not merely a purification step but a particle engineering challenge. The competing polarities—the hydrogen-bonding carboxylic acid versus the hydrophobic ethoxy-substituted aryl ring—create a steep solubility gradient that must be manipulated precisely to reject common regioisomeric impurities (e.g., 4-carboxylic acid variants) and decarboxylated byproducts.

Physicochemical Attributes (CQA)
PropertyValue / CharacteristicImplication for Crystallization
Molecular Structure Amphiphilic (Polar Head / Non-polar Tail)High solubility in polar aprotic solvents (DMSO, DMF); moderate in alcohols.
pKa (Acid) ~3.8 – 4.2 (Predicted)Enables pH-swing crystallization (Acid-Base precipitation).
Melting Point Expected Range: 185°C – 210°C*High lattice energy; requires high-boiling solvents for thermal recrystallization.
Key Impurities Regioisomers, Decarboxylated isoxazoleMust be rejected to supernatant; requires specific solvent selectivity.

*Note: Melting points for diethoxy analogs often differ from dimethoxy analogs (approx. 245°C [3]) due to the increased flexibility of ethyl chains disrupting crystal packing.

Mechanistic Principles of Purification

To achieve >99.5% HPLC purity, we employ a Dual-Stage Purification Strategy :

  • Kinetic Control (pH Swing): Rapid rejection of gross impurities and inorganic salts.

  • Thermodynamic Control (Thermal Recrystallization): Polishing of regioisomers and crystal habit optimization.

Impurity Fate Mapping

The synthesis of isoxazole-3-carboxylic acids (often via [3+2] cycloaddition of nitrile oxides) inherently generates specific byproducts. Understanding their fate is crucial for protocol design.

ImpurityFate Rxn Cycloaddition Reaction Mixture Step1 pH Swing (Basic -> Acidic) Rxn->Step1 Target Target Molecule (3-COOH) Step2 Thermal Recrystallization Target->Step2 Regio Regioisomer (4-COOH / 5-COOH) Regio->Step2 Decarb Decarboxylated Byproduct Decarb->Step2 Step1->Target Precipitates Step1->Regio Co-precipitates Waste1 Filtrate 1 (Salts, Polar tars) Step1->Waste1 Removes Salts Waste2 Supernatant 2 (Regioisomers) Step2->Waste2 Solubilizes Impurities Final Pure Crystal (>99.5%) Step2->Final Crystallizes

Figure 1: Impurity Fate Mapping showing the rejection points for critical byproducts during the two-stage purification process.

Solvent Selection Matrix

The solubility profile of the 3,4-diethoxy analog dictates the solvent choice. The ethyl chains increase lipophilicity compared to methoxy analogs, making Ethanol (EtOH) or Acetic Acid superior to Methanol.

Solvent SystemRoleTemp RangeProsCons
1N NaOH / HCl pH Swing25°CExcellent yield; removes non-acidic impurities.Amorphous precipitate; poor rejection of regioisomers.
Ethanol (95%) Recrystallization78°C

5°C
Good thermal gradient; environmentally benign.Yield loss if not cooled sufficiently.
Acetic Acid / Water Polishing100°C

25°C
Best for Regioisomer rejection ; disrupts H-bond dimers.Corrosive; requires thorough washing to remove trace acid.
Ethyl Acetate Anti-solventRefluxGood for removing non-polar tars.Lower solubility of the target acid.

Detailed Experimental Protocols

Protocol A: Crude Isolation via pH Swing (The "Crash" Method)

Use this step immediately after synthesis to isolate the crude acid from the reaction matrix.

Reagents: 2N NaOH, 6N HCl, Activated Charcoal.

  • Dissolution: Suspend the crude reaction residue in water (10 vol). Add 2N NaOH dropwise until pH > 10. The solution should become clear/amber as the carboxylate salt forms.

  • Filtration: Add Activated Charcoal (5 wt%) to absorb colored tars. Stir for 30 min at 40°C. Filter through a Celite pad to remove charcoal and insoluble mechanical impurities.

  • Precipitation: Cool the filtrate to 10–15°C. slowly add 6N HCl with vigorous stirring.

    • Critical Checkpoint: Do not "dump" the acid. Add dropwise to maintain a supersaturation zone.

    • Target pH: 1.5 – 2.0.

  • Digestion: Once precipitation is complete, heat the slurry to 50°C for 30 minutes (Ostwald ripening) to convert amorphous fines into filterable solids.

  • Isolation: Filter the solid. Wash with water (3x) until filtrate pH is neutral. Dry at 60°C under vacuum.

    • Expected Purity: 85–92%.

Protocol B: Thermal Recrystallization (The "Polishing" Method)

Required for API-grade purity (>99.5%). This method utilizes the steep solubility curve in aqueous ethanol.

Reagents: Ethanol (Absolute), Deionized Water.

  • Saturation: Charge the crude solid (from Protocol A) into a reactor. Add Ethanol (8 volumes relative to mass, e.g., 8 mL/g).

  • Reflux: Heat to reflux (approx. 78°C).

    • Observation: The solid may not fully dissolve yet. If insoluble after 15 min, add Ethanol in 0.5 vol increments until clear.

    • Note: If a small amount of dark solid remains, it is likely inorganic salts or polymer; filter hot.

  • Nucleation Control: Remove from heat. Allow the solution to cool slowly to 60°C.

  • Anti-Solvent Addition: At 60°C, slowly add Water (warm, approx 50°C) until a faint turbidity persists (Cloud Point). Usually requires 2–3 volumes of water.

  • Re-dissolution: Re-heat slightly to 70°C to clear the turbidity (erasing "false" nuclei).

  • Controlled Cooling:

    • Cool to 25°C at a rate of 10°C/hour.

    • Hold at 25°C for 1 hour.

    • Cool to 0–5°C and hold for 2 hours.

  • Filtration: Collect the white crystalline needles.

  • Wash: Wash with cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry at 50°C under vacuum for 12 hours.

Process Validation & Troubleshooting

Crystalline Logic Flow

The following logic gate ensures the protocol is self-correcting.

ValidationLogic Start Crude Solid Isolated Check1 Check HPLC Purity Start->Check1 HighPurity Purity > 98%? Check1->HighPurity RecrystEtOH Protocol B (EtOH/Water) HighPurity->RecrystEtOH Yes RecrystAcOH Alternative Protocol (Acetic Acid) HighPurity->RecrystAcOH No (Regioisomers present) CheckColor Color Check: Is it White? RecrystEtOH->CheckColor RecrystAcOH->CheckColor CarbonTreat Re-dissolve & Carbon Treat CheckColor->CarbonTreat No (Yellow/Brown) Final Release API Intermediate CheckColor->Final Yes CarbonTreat->RecrystEtOH

Figure 2: Decision tree for selecting the appropriate crystallization solvent based on initial purity and color.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or water added too quickly.Re-heat to reflux; add ethanol to clear; cool slower (5°C/hr).
Low Yield Too much solvent (product remains in supernatant).Concentrate mother liquor by 50% and cool again; or increase water ratio in Protocol B.
Colored Crystals Trapped phenolic oxidation products.Perform an acetone wash or repeat carbon treatment in the basic phase (Protocol A).
Wrong Melting Point Polymorph or Solvate formation.Dry at higher temp (>80°C) to remove solvates; confirm by DSC.

References

  • Synthesis of Isoxazole Carboxamides: Pakhomov, I., et al. "Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties." European Journal of Organic Chemistry, 2019.[1]

  • Xanthine Oxidase Inhibition: Zhang, Y., et al. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors."[2] Bioorganic & Medicinal Chemistry, 2010.[2]

  • Structural Analogs (Dimethoxy variants): "5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid."[3] Manchester Organics Catalog.

  • Crystallization of Isoxazoles: Liu, Y., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 2013.[4][5][6]

  • General Isoxazole Synthesis: Micetich, R. G.[5] "Studies in isoxazole chemistry. The preparation and lithiation of 3,5-disubstituted isoxazoles." Canadian Journal of Chemistry, 1970.

Sources

Application

Dosage formulation strategies for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Application Note: Dosage Formulation Strategies for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid Executive Summary & Compound Profile 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is a synthetic intermediate and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosage Formulation Strategies for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Executive Summary & Compound Profile

5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is a synthetic intermediate and bioactive scaffold often utilized in the development of glutamate receptor ligands (AMPA/NMDA modulators) and metabolic enzyme inhibitors.[1]

Structurally, the molecule presents a classic formulation challenge: it combines a polar, ionizable head group (carboxylic acid, pKa ~3.5–4.[1]0) with a highly lipophilic tail (3,4-diethoxyphenyl).[1] The diethoxy substitution significantly increases the partition coefficient (LogP) compared to its dimethoxy analogs, shifting the compound likely into BCS Class II (Low Solubility, High Permeability) .

Critical Formulation Challenges:

  • Aqueous Insolubility: The protonated form (pH < 4) is virtually insoluble in water.[1]

  • Alkali Instability: While soluble at high pH, the isoxazole ring is susceptible to base-catalyzed ring opening (hydrolysis) under harsh conditions (pH > 12 or high heat).[1]

  • Precipitation Risk: "Crash-out" occurs rapidly upon dilution in physiological buffers if not stabilized by surfactants or complexing agents.[1]

Pre-Formulation Characterization

Before attempting animal dosing or cellular assays, the physicochemical baseline must be established.

Table 1: Predicted Physicochemical Properties
PropertyValue (Estimated)Formulation Implication
Molecular Weight ~277.27 g/mol Small molecule; suitable for oral/IV.[1]
pKa (Acidic) 3.5 – 3.8Ionized at physiological pH (7.4).[1]
LogP 3.2 – 3.8High lipophilicity; requires co-solvents/lipids.[1]
Water Solubility < 0.1 mg/mL (pH 1.[1]2)Gastric absorption limited by dissolution rate.[1]
Solubility (pH 7.4) ~1–5 mg/mL (as salt)Soluble as anion, but ionic strength may reduce this.[1]

Decision Logic for Formulation Selection

The following decision tree guides the selection of the optimal vehicle based on the intended route of administration and concentration requirements.

FormulationDecisionTree Start Target Concentration & Route ConcCheck Concentration > 5 mg/mL? Start->ConcCheck RouteCheck Route of Admin? ConcCheck->RouteCheck No (<5 mg/mL) Lipid Protocol D: Lipid Formulation (SEDDS) ConcCheck->Lipid Yes (High Load) Oral Oral (PO) RouteCheck->Oral Oral Parenteral Parenteral (IV/IP) RouteCheck->Parenteral IV / IP SimpleSalt Protocol A: In-situ Salt (Tris/Meglumine) Oral->SimpleSalt Standard Parenteral->SimpleSalt Preferred Cosolvent Protocol B: PEG400/Water Co-solvent SimpleSalt->Cosolvent If ppt occurs Complex Protocol C: HP-β-Cyclodextrin Cosolvent->Complex If toxicity/hemolysis risk

Figure 1: Decision matrix for selecting the appropriate vehicle based on solubility needs and administration route.[1]

Detailed Formulation Protocols

Protocol A: In-Situ Salt Formation (Standard Buffer)

Best for: Low doses (< 5 mg/kg), IV/IP administration.[1]

Mechanism: Neutralizes the carboxylic acid with a weak organic base to form a soluble salt without risking ring hydrolysis.[1]

Reagents:

  • Compound (Powder)[1][2]

  • Meglumine (N-Methyl-D-glucamine) or Tris base[1]

  • Saline (0.9% NaCl) or PBS[1]

Procedure:

  • Weigh 10 mg of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid into a glass vial.

  • Add 1.0 molar equivalent of Meglumine (approx. 7.0 mg).[1] Note: Meglumine is preferred over NaOH due to gentler pH buffering.[1]

  • Add 100 µL of sterile water. Vortex heavily.[1] The powder should dissolve as the salt forms (pH ~8.5).[1]

  • Slowly dilute to 10 mL with Saline/PBS while vortexing.

  • Check pH: Ensure final pH is between 7.0 and 7.8. If cloudy, proceed to Protocol C.[1]

Protocol B: PEG/Solvent System (High Potency)

Best for: Subcutaneous (SC) or Intraperitoneal (IP) injection where higher volumes are tolerated.[1]

Reagents:

  • PEG 400 (Polyethylene glycol)[1]

  • Ethanol (Absolute)[1]

  • Sterile Water[1]

Procedure:

  • Prepare vehicle: 10% Ethanol / 40% PEG 400 / 50% Water .[1]

  • Weigh compound.[1]

  • Dissolve compound completely in the Ethanol fraction first (Pre-solubilization).[1]

  • Add PEG 400 and vortex.[1] Solution should be clear.

  • Slowly add Water dropwise while vortexing.

    • Critical Step: If the solution turns milky (Tyndall effect), the diethoxy tail is precipitating. Stop and increase PEG concentration or switch to Cyclodextrin.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: High dose IV, Toxicology studies, and preventing precipitation upon injection.

Mechanism: The hydrophobic diethoxyphenyl ring encapsulates within the cyclodextrin torus, while the carboxylic acid remains exposed to the solvent.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1]

  • 25 mM Phosphate Buffer (pH 7.4)

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in buffer.[1]

  • Weigh compound (target conc: up to 10 mg/mL).

  • Add the 20% CD solution to the compound.[1]

  • Sonication: Sonicate at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed drug.

  • Validation: Verify concentration via UV-Vis (absorbance at ~250–280 nm) against a standard curve.

Biological Application Notes

For In Vitro (Cell Culture) Assays
  • Stock Solution: Dissolve in 100% DMSO to 10–50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal growth.

  • Dosing: Dilute into media 1:1000 (keep DMSO < 0.1%). The carboxylic acid will ionize immediately in media (pH 7.4), but the diethoxy group may bind to serum albumin (FBS).[1] Correction factor: Free drug concentration may be lower than nominal concentration due to high protein binding.[1]

For In Vivo Pharmacokinetics (PK)
  • Oral Bioavailability: The diethoxy group enhances permeability but limits dissolution.[1]

  • Recommendation: Use Protocol D (Lipid-based) for oral gavage.[1] Dissolve compound in Labrasol or a mixture of Tween 80 (5%) / Methylcellulose (0.5%) to create a stable suspension/emulsion.[1]

Stability & Safety Warnings

  • Ring Hydrolysis: Isoxazoles can undergo ring cleavage to form β-keto nitriles in the presence of strong bases (NaOH, KOH) at high temperatures.[1] Avoid boiling basic solutions.

  • Photostability: Isoxazole derivatives can be light-sensitive.[1][3] Store solid powder and solutions in amber vials.

  • Excipient Toxicity:

    • DMSO: Do not exceed 10% v/v for IP/IV injections to avoid hemolysis or nociception.[1]

    • PEG 400: Limit to < 2 mL/kg for acute dosing to avoid renal toxicity.[1]

Experimental Workflow: Solubility Profiling

Use this workflow to validate the formulation before animal use.

SolubilityWorkflow Step1 Weigh Compound (excess) Step2 Add Vehicle (Buffer/Excipient) Step1->Step2 Step3 Shake/Incubate (24h @ 25°C) Step2->Step3 Step4 Centrifuge (15k RPM) Step3->Step4 Step5 Analyze Supernatant (HPLC/UV) Step4->Step5 Step6 Calculate Solubility (mg/mL) Step5->Step6

Figure 2: Step-by-step workflow for determining equilibrium solubility.

References

  • Isoxazole Synthesis & Stability: Pinho e Melo, T. M. (2005).[1] Recent advances in the synthesis of isoxazoles.[1][4][5][6] Current Organic Chemistry, 9(10), 925-958.[1] Link

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link[1]

  • Salt Selection for Weak Acids: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Isoxazole-3-carboxylic acid derivatives (Biological Context): Conti, P., et al. (1998).[1] Synthesis and pharmacological characterization of new glutamic acid mimetics. Farmaco, 53(6), 422-430.[1] Link

Sources

Method

Microwave-assisted synthesis of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Application Note: Microwave-Assisted Synthesis of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of 5-(3,4-Diethoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid , a privileged scaffold in medicinal chemistry often associated with Tryptophan Hydroxylase (TPH) inhibition and anti-inflammatory pathways.

By transitioning from conventional reflux methods to Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces total reaction time from 18-24 hours to under 60 minutes while improving regioselectivity and yield. The workflow utilizes a Claisen condensation followed by a regioselective cyclization , ensuring the carboxylic acid moiety is positioned at C3 and the aryl group at C5.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the isoxazole core via a [3+2] annulation strategy using a 1,3-dicarbonyl precursor.

  • Target: 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid.

  • Disconnection: C3-C4 bond / N-O bond formation.

  • Key Intermediates: Ethyl 4-(3,4-diethoxyphenyl)-2,4-dioxobutanoate.

  • Starting Materials: 3,4-Diethoxyacetophenone and Diethyl Oxalate.

Mechanistic Rationale: The reaction of the acetophenone enolate with diethyl oxalate yields a


-diketo ester. Subsequent treatment with hydroxylamine hydrochloride favors the formation of the 3-carboxylate isomer because the nucleophilic nitrogen of hydroxylamine preferentially attacks the C2-carbonyl (adjacent to the ester), which is more electrophilic than the aryl ketone (C4). This leads to the 5-aryl-3-carboxy regiochemistry.

Retrosynthesis Target Target: 5-(3,4-Diethoxyphenyl)isoxazole-3-COOH Intermediate Intermediate: Ethyl 4-(3,4-diethoxyphenyl)-2,4-dioxobutanoate Target->Intermediate Hydrolysis Precursors Precursors: 3,4-Diethoxyacetophenone + Diethyl Oxalate Intermediate->Precursors Claisen Condensation

Figure 1: Retrosynthetic breakdown of the target isoxazole scaffold.

Materials & Equipment

Reagents:

  • 3,4-Diethoxyacetophenone (CAS: 5331-14-6, >98%)

  • Diethyl Oxalate (CAS: 95-92-1, >99%, Anhydrous)

  • Sodium Ethoxide (21 wt% in Ethanol)

  • Hydroxylamine Hydrochloride (NH₂OH[1][2]·HCl)

  • Ethanol (Absolute, Anhydrous)[3]

  • Sodium Hydroxide (2M aqueous solution)

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 10 mL and 20 mL heavy-walled microwave process vials with crimp caps/septum.

  • Purification: Flash Chromatography System (Silica gel).[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3,4-diethoxyphenyl)-2,4-dioxobutanoate

Reaction Type: Microwave-Assisted Claisen Condensation

Rationale: Conventional Claisen condensations often require long reflux times to drive the equilibrium. Microwave irradiation accelerates the nucleophilic attack of the enolate on the oxalate ester.

  • Preparation: In a 20 mL microwave vial, dissolve 3,4-Diethoxyacetophenone (1.0 equiv, 5.0 mmol, 1.04 g) in Absolute Ethanol (8 mL).

  • Addition: Add Diethyl Oxalate (1.2 equiv, 6.0 mmol, 0.88 g).

  • Base Induction: Slowly add Sodium Ethoxide solution (21% in EtOH, 1.5 equiv, 7.5 mmol) dropwise. The solution will turn yellow/orange.

  • Microwave Parameters:

    • Temp: 100°C

    • Time: 10 minutes

    • Absorption Level: High

    • Stirring: 600 RPM

  • Workup: Pour the reaction mixture into ice-cold water (50 mL) containing HCl (1M) to adjust pH to ~4. Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.[1][3][4][5]

  • QC Check: TLC (Hexane:EtOAc 3:1) should show a new spot (Rf ~0.4) and disappearance of acetophenone.

Step 2: Cyclization to Ethyl 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylate

Reaction Type: Microwave-Assisted Heterocyclization

Rationale: This step determines the regiochemistry.[4] Microwave heating promotes the rapid dehydration of the intermediate oxime, minimizing side products like the 5-hydroxy-isoxazoline.

  • Preparation: Dissolve the crude diketoester from Step 1 (theoretical 5.0 mmol) in Ethanol (10 mL) in a fresh 20 mL microwave vial.

  • Reagent: Add Hydroxylamine Hydrochloride (1.2 equiv, 6.0 mmol, 0.42 g).

  • Microwave Parameters:

    • Temp: 120°C

    • Time: 8 minutes

    • Pressure Limit: 15 bar

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, remove solvent in vacuo.

  • Purification: Recrystallize from minimal hot ethanol or perform flash chromatography (0-30% EtOAc in Hexanes).

    • Yield Expectation: 75-85% over two steps.

Step 3: Hydrolysis to the Free Acid

Reaction Type: Microwave-Assisted Saponification

  • Preparation: Suspend the ester (1.0 equiv) in a mixture of Ethanol (5 mL) and 2M NaOH (5 mL).

  • Microwave Parameters:

    • Temp: 80°C

    • Time: 5 minutes

  • Isolation: Acidify the reaction mixture with 1M HCl to pH 2-3. The target acid, 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid , will precipitate as a white/off-white solid.

  • Final Purification: Filter, wash with cold water, and dry.

Data Analysis & Validation

Table 1: Comparison of Conventional vs. Microwave Protocols

ParameterConventional RefluxMicrowave ProtocolAdvantage
Step 1 Time 4 - 6 Hours10 Minutes30x Faster
Step 2 Time 8 - 12 Hours8 Minutes90x Faster
Overall Yield 55 - 65%78 - 85%Higher Conversion
Solvent Usage High (50-100 mL)Low (10-20 mL)Green Chemistry

Characterization Expectations:

  • ¹H NMR (DMSO-d₆):

    • 
       13.8 (bs, 1H, -COOH)
      
    • 
       7.4 - 7.6 (m, 3H, Aryl protons)
      
    • 
       7.3 (s, 1H, Isoxazole C4-H)
      
    • 
       4.1 (q, 4H, -OCH₂-)
      
    • 
       1.3 (t, 6H, -CH₃)
      
  • MS (ESI): m/z calculated for C₁₄H₁₅NO₅ [M+H]⁺: 278.10; Found: 278.1.

Critical Pathway Visualization

The following diagram illustrates the regioselective logic of the cyclization step, confirming why the 3-carboxylic acid is formed over the 5-carboxylic acid.

ReactionMechanism cluster_legend Regioselectivity Logic Diketo Diketo Ester (C4-Ketone | C2-Ketone | Ester) Attack Attack at C2 (Most Electrophilic) Diketo->Attack + NH2OH NH2OH NH2OH (Nucleophile) NH2OH->Attack Oxime Intermediate Oxime at C2 Attack->Oxime Cyclization Cyclization onto C4 (Aryl Ketone) Oxime->Cyclization - H2O Product Product: 5-Aryl-3-Carboxy Isoxazole Cyclization->Product

Figure 2: Regioselective pathway. NH₂OH attack at C2 (alpha to ester) dictates the final 3-carboxy substitution pattern.

Troubleshooting & Optimization (The Expert's Corner)

  • Issue: Low Yield in Step 1 (Claisen).

    • Cause: Moisture in the solvent or old NaOEt.

    • Fix: Use freshly distilled ethanol and a new bottle of NaOEt. Ensure the microwave vial is capped under nitrogen.

  • Issue: Formation of 3-Aryl-5-Carboxy Isomer.

    • Cause: pH too basic during cyclization.

    • Fix: Ensure Step 2 is performed with NH₂OH·HCl (acidic salt) without adding extra base. The acidity catalyzes the dehydration and directs the regioselectivity.

  • Safety Note: Ethanol in a sealed microwave vessel at 120°C generates significant pressure (~3-5 bar). Ensure the vessel is rated for at least 20 bar.

References

  • Microwave-Assisted Synthesis of Isoxazoles

    • Title: Microwave assisted novel synthesis of isoxazole and their antibacterial activity.[6]

    • Source: Zenodo / Int. J. Chem. Sci.
    • URL:[Link]

  • Claisen Condensation with Diethyl Oxalate

    • Title: Reactions of Diethyl Oxalate with Strong Bases (Application Note).[7]

    • Source: BenchChem Technical Support.[4][7]

  • General Isoxazole Regiochemistry

    • Title: Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[8]

    • Source: PubMed / Bioorg Med Chem.
    • URL:[Link]

  • Microwave Safety & Vessel Specs

    • Title: Organic Syntheses Procedure (Microwave Safety).
    • Source: Organic Syntheses.[1][4][9][10][11]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side products during 3,4-diethoxyphenyl isoxazole formation

Technical Support Center: Isoxazole Synthesis Ticket Subject: Minimizing Side Products in 3,4-Diethoxyphenyl Isoxazole Formation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Ticket Subject: Minimizing Side Products in 3,4-Diethoxyphenyl Isoxazole Formation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of isoxazoles bearing a 3,4-diethoxyphenyl moiety presents unique challenges driven by the electron-donating nature of the ethoxy substituents. While the 3,4-diethoxy group enhances solubility and biological potency, it significantly alters the electronics of the reaction intermediates.

This guide addresses the two critical failure modes associated with this specific scaffold:

  • Furoxan Formation (Dimerization): The primary side reaction caused by the high nucleophilicity of the electron-rich nitrile oxide.

  • Regioisomeric Mixtures: The competition between 3,5- and 3,4-substitution patterns during cycloaddition.

Module 1: The "Furoxan" Trap (Dimerization)[1][2]

The Problem: Users frequently report low yields accompanied by the precipitation of a crystalline, high-melting solid. This is not your product; it is the furoxan dimer (1,2,5-oxadiazole-2-oxide).

The Science: The 3,4-diethoxy group is a strong Electron Donating Group (EDG). When you generate the nitrile oxide intermediate, this EDG raises the energy of the HOMO (Highest Occupied Molecular Orbital).

  • Consequence: The nitrile oxide becomes "sluggish" toward electron-rich alkynes (dipolarophiles) but highly reactive toward itself.

  • Result: The rate of dimerization (

    
    ) exceeds the rate of cycloaddition (
    
    
    
    ), leading to the furoxan byproduct.

Visualizing the Pathway:

FuroxanPath Oxime 3,4-Diethoxybenzaldoxime CNO Nitrile Oxide (High Energy Intermediate) Oxime->CNO Oxidation (NCS/Base) Isoxazole Target Isoxazole (Desired) CNO->Isoxazole + Alkyne (Slow Step) Furoxan Furoxan Dimer (Major Side Product) CNO->Furoxan + CNO (Self-Reaction) (Fast Step) Alkyne Alkyne Substrate

Figure 1: The kinetic competition between productive cycloaddition and destructive dimerization.[1][2]

Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
Precipitate forms immediately upon base addition.Localized concentration of nitrile oxide is too high.Switch to Syringe Pump Addition. The base must be added over 4–8 hours.
Starting material remains , but oxidizing agent is consumed.Dimerization is consuming the intermediate faster than the alkyne can trap it.Increase Dipolarophile Equivalents. Use 1.5–2.0 eq. of the alkyne to statistically favor the cross-reaction.
Product is contaminated with a byproduct that has no ethoxy signals in NMR.Likely isoxazol-5-one (if using keto-ester route).[3]Switch from condensation method to [3+2] cycloaddition (see Protocol below).

Module 2: Regiocontrol Strategy

The Problem: Thermal cycloaddition often yields a mixture of 3,5-disubstituted (usually desired) and 3,4-disubstituted isomers. Separation of these isomers is difficult due to the similar polarity imparted by the lipophilic 3,4-diethoxy group.

The Solution: Do not rely on thermal control. Use metal catalysis to force regioselectivity.[4]

Decision Matrix:

RegioControl Start Select Target Isomer Target35 3,5-Disubstituted (Meta-like) Start->Target35 Target34 3,4-Disubstituted (Ortho-like) Start->Target34 MethodCu Cu(I) Catalysis (CuAAC) Solvent: tBuOH/H2O Target35->MethodCu High Selectivity (>98:2) MethodRu Ru(II) Catalysis (RuAAC) Solvent: Benzene/Toluene Target34->MethodRu High Selectivity (>95:5)

Figure 2: Catalyst selection for absolute regiocontrol.

Critical Note on Copper Catalysis: For 3,4-diethoxyphenyl systems, standard CuI (Copper Iodide) can sometimes cause oxidative dimerization of the alkyne (Glaser coupling) if oxygen is present.

  • Recommendation: Use CuSO₄ + Sodium Ascorbate (in situ reduction) rather than CuI. This maintains a steady low concentration of Cu(I) and prevents alkyne homocoupling.

Module 3: Optimized Synthetic Protocol

Method: In Situ Generated Nitrile Oxide Cycloaddition (Huisgen Method) Target: 3-(3,4-diethoxyphenyl)-5-substituted isoxazole.

Reagents:

  • Precursor: 3,4-Diethoxybenzaldehyde oxime (1.0 eq).

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq).

  • Dipolarophile: Terminal Alkyne (1.5 eq).

  • Base: Triethylamine (Et₃N) (1.2 eq) - Diluted in solvent .

  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step Workflow:

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve the oxime in DMF (0.5 M concentration).

    • Add NCS (1.1 eq) at room temperature.

    • Checkpoint: Monitor by TLC.[1] The oxime spot will disappear, and a less polar spot (hydroximoyl chloride) will appear. If the reaction stalls, heat to 40°C or add a catalytic amount of pyridine.

    • Why? This stable intermediate allows you to control the next step.

  • The "Slow Release" Cycloaddition:

    • Add the Alkyne (1.5 eq) to the reaction vessel containing the hydroximoyl chloride.

    • CRITICAL STEP: Dissolve the Et₃N in 10 mL of solvent. Using a syringe pump, add this solution to the reaction mixture over 4–6 hours .

    • Mechanism:[1][5][4][6][7][8] The base eliminates HCl to form the nitrile oxide. By adding base slowly, the instantaneous concentration of nitrile oxide remains low.[1] It reacts with the excess alkyne before it can find another nitrile oxide molecule to dimerize with.

  • Workup:

    • Pour into ice water. The 3,4-diethoxy isoxazole is likely a solid. Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash with 1M HCl (to remove amine traces), then brine.

FAQ: Common Anomalies

Q: I see a spot on TLC that fluoresces strongly blue/purple. Is this my product? A: Likely yes. The 3,4-diethoxyphenyl isoxazole core is highly fluorescent under UV (254/365 nm). The furoxan dimer typically absorbs UV but rarely fluoresces as intensely.

Q: My ethoxy groups disappeared (NMR shows -OH). What happened? A: Did you use a Lewis Acid (like AlCl₃ or BF₃) to catalyze the reaction?

  • Cause: The 3,4-diethoxy ether linkage is susceptible to cleavage by strong Lewis acids, especially if the reaction was heated.

  • Fix: Stick to the Base-Mediated (NCS/Et₃N) route described above. It is pH neutral/mildly basic and preserves ether linkages.

Q: Can I use the "One-Pot" Chloramine-T method? A: Yes, Chloramine-T is an excellent green alternative. However, it requires reflux in ethanol.

  • Risk:[1][9] Reflux conditions increase the kinetic energy of the system, which can sometimes favor the higher-entropy dimerization pathway if the alkyne is volatile. Ensure your alkyne has a boiling point >78°C before using this method.

References

  • Huisgen, R. (1963).[7] 1,3-Dipolar Cycloadditions.[7][10][11][12] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

    • Foundational text on the mechanism and regioselectivity of cycloadditions.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708–2711.

    • Establishes the copper-catalyzed protocol for perfect regiocontrol (applicable to nitrile oxides).
  • Duan, M., et al. (2022).[13] Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines.[9] The Journal of Organic Chemistry, 87, 11222–11225.[9][13]

    • Modern protocol focusing on minimizing side products via oxidative cycliz
  • Basel, Y., & Hassner, A. (1997).[7] Di-tert-butyl Dicarbonate (Boc2O) and 4-(Dimethylamino)pyridine (DMAP) as a Mild and Efficient Reagent System for the Dehydration of Aldoximes to Nitrile Oxides. Synthesis, 1997(3), 309–312.

    • Provides a mild alternative for gener

Sources

Optimization

Technical Support Center: Enhancing Purity of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid via Recrystallization

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid. Here, we address com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid. Here, we address common challenges encountered during its recrystallization, offering troubleshooting solutions and frequently asked questions to streamline your purification workflow.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the surrounding liquid, known as the mother liquor.[2]

Part 1: Recommended Recrystallization Protocol

This protocol is a general guideline. The optimal conditions may vary based on the impurity profile of your crude material.

Objective: To purify crude 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid to >99% purity.

Materials:

  • Crude 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid

  • Selected recrystallization solvent (e.g., Ethanol, Acetone, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology:

  • Solvent Selection: Begin by determining the most suitable solvent. Test small amounts of the crude product in various solvents to find one that dissolves the compound when hot but not at room temperature.[3] Common solvents for carboxylic acids include ethanol, acetone, and water.[1][4] Given the aromatic and carboxylic acid functionalities, a polar protic solvent like ethanol is a promising starting point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.[1] Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be executed quickly to prevent premature crystallization of the desired compound.[1]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the growth of larger, purer crystals, insulate the flask to slow the cooling process.[1][5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]

  • Drying: Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or under a vacuum.[3]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: This is the most common reason for crystallization failure.[6] 2. Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[6]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[5][6] Allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface.[1][3] Alternatively, add a "seed crystal" from a previous successful batch.[1]
Compound "Oils Out" Instead of Crystallizing 1. Melting Point Below Boiling Point: The melting point of the compound may be lower than the boiling point of the solvent. 2. High Impurity Level: Significant impurities can disrupt crystal lattice formation.[1]1. Add More Solvent: Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[6] 2. Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until the solution becomes slightly cloudy.[1]
Poor or Low Yield 1. Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[5] 2. Premature Crystallization: Crystals may have formed during hot filtration and were discarded with the insoluble impurities. 3. Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.1. Concentrate the Mother Liquor: If not discarded, the mother liquor can be concentrated by boiling off some solvent to recover more product.[5] 2. Ensure Proper Hot Filtration: Keep the funnel and solution hot during filtration. 3. Utilize an Ice Bath: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound.
Crystals are Colored or Appear Impure 1. Colored Impurities Present: The crude material may contain colored impurities that are co-crystallizing with the product. 2. Decomposition: The compound may be degrading at the boiling point of the solvent.1. Use Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the carbon before cooling. 2. Lower the Temperature: Use a lower boiling point solvent or a rotary evaporator to remove the solvent at a reduced temperature.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A1: An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. It should also be unreactive with the compound and have a relatively low boiling point for easy removal during the drying step.[2] For isoxazole carboxylic acids, which are polar compounds, polar solvents like ethanol, methanol, or acetone are good starting points.[7][8]

Q2: What are the potential impurities in my crude 5-(3,4-diethoxyphenyl)isoxazole-3-carboxylic acid?

A2: Impurities can include unreacted starting materials, byproducts from the synthesis, and regioisomers with similar polarities.[9] For instance, in isoxazole synthesis via 1,3-dipolar cycloaddition, nitrile oxide dimers (furoxans) can be a common byproduct.[9]

Q3: My compound crystallizes too quickly. Is this a problem?

A3: Yes, rapid crystallization can trap impurities within the crystal lattice, negating the purification purpose of recrystallization.[5] Ideal crystallization should occur slowly over a period of about 20 minutes.[5] To slow down crystal growth, you can place the flask back on the heat source and add a small amount of extra solvent.[5]

Q4: Can I use a mixture of solvents for recrystallization?

A4: Absolutely. A mixed solvent system is often used when no single solvent has the ideal solubility characteristics.[2] You would dissolve the compound in a "good" solvent in which it is highly soluble and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid.[1] Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form.

Q5: How can I improve the formation of large, well-defined crystals?

A5: Slow, controlled cooling is key.[1] Insulating the flask or allowing it to cool on a surface that does not conduct heat away too quickly can promote the growth of larger crystals.[5] Vapor diffusion is another gentle method where the compound is dissolved in a soluble solvent, and an anti-solvent with a lower boiling point is allowed to slowly diffuse into the solution, gradually reducing the compound's solubility.[1]

Part 4: Visual Workflows

Recrystallization_Workflow start Start | Crude Compound dissolve Dissolution Add minimum hot solvent start->dissolve hot_filtration Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filtration cool Cooling Slow cooling to room temperature, then ice bath hot_filtration->cool collect Collection Vacuum filtration cool->collect wash Washing Rinse with ice-cold solvent collect->wash dry Drying Dry to constant weight wash->dry end End | Pure Crystals dry->end

Caption: A streamlined workflow for the recrystallization process.

Troubleshooting_Tree start Crystallization Issue no_crystals No Crystals Form start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem no_crystals_cause Cause: Too much solvent? Supersaturated? no_crystals->no_crystals_cause oiling_out_cause oiling_out_cause oiling_out->oiling_out_cause low_yield_cause Cause: Too much solvent? Premature crystallization? low_yield->low_yield_cause no_crystals_sol Solution: Boil off solvent. Scratch flask or add seed crystal. no_crystals_cause->no_crystals_sol oiling_out_sol Solution: Add more solvent and cool slower. Change solvent system. oiling_out_cause->oiling_out_sol low_yield_sol Solution: Concentrate mother liquor. Ensure proper hot filtration. low_yield_cause->low_yield_sol

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem.
  • ISOXAZOLE-5-CARBOXYLIC ACID 21169-71-1 wiki - Guidechem.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Isoxazole-5-carboxylic acid - ChemBK.
  • ISOXAZOLE-5-CARBOXYLIC ACID CAS#: 21169-71-1 - ChemicalBook.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications.
  • Isoxazole - Solubility of Things.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Recrystallisation Help : r/Chempros - Reddit.
  • Recrystallization1.
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
  • Recrystallization.

Sources

Troubleshooting

Technical Support Center: Formulation Strategies for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid. Here, we address common challenges related to pH st...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid. Here, we address common challenges related to pH stability and provide practical, in-depth solutions to guide your formulation development.

Section 1: Frequently Asked Questions (FAQs)

Q1: My formulation of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is showing poor aqueous solubility. How is this related to pH?

A1: The solubility of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is intrinsically linked to the pH of the formulation. This is due to the presence of the carboxylic acid group, which can exist in either a protonated (less soluble) or deprotonated (more soluble) state.[1]

  • At low pH (acidic conditions): The carboxylic acid group is primarily in its neutral, protonated form (-COOH). This form is less polar and generally exhibits lower aqueous solubility.

  • At high pH (alkaline conditions): The carboxylic acid group loses a proton to become its conjugate base, the carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous media.

Below is a conceptual diagram illustrating the relationship between pH, the ionization state of the molecule, and its resulting solubility.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Predominantly Protonated (-COOH) Low_Solubility Low Aqueous Solubility Low_pH->Low_Solubility Leads to pKa pKa Low_pH->pKa High_pH Predominantly Deprotonated (-COO⁻) High_Solubility High Aqueous Solubility High_pH->High_Solubility Leads to pKa->High_pH

Caption: pH-dependent ionization and solubility of a carboxylic acid.

Q2: I've observed degradation of my compound in solution over time, especially at higher pH. What could be the cause?

A2: The degradation you're observing is likely due to the instability of the isoxazole ring under certain pH conditions. The isoxazole ring, particularly when unsubstituted at the 3-position, can be susceptible to base-catalyzed ring opening. This means that at neutral to alkaline pH, the ring can break down, leading to the formation of degradation products.

One study on the isoxazole-containing drug leflunomide demonstrated that the isoxazole ring was stable at acidic pH (4.0) but underwent decomposition at neutral (7.4) and basic (10.0) pH, with the rate of degradation increasing with both pH and temperature.[4] Therefore, while increasing the pH can improve the solubility of your compound, it may also accelerate its degradation. A critical balance must be struck between achieving adequate solubility and maintaining chemical stability.

Q3: What is a suitable starting pH range for my formulation to balance solubility and stability?

A3: Based on the general properties of carboxylic acids and the instability of the isoxazole ring at higher pH, a good starting point for your formulation would be a slightly acidic pH range, typically between 4 and 6. In this range, a significant portion of the carboxylic acid will be in its more soluble ionized form, while the risk of base-catalyzed degradation of the isoxazole ring is minimized.

However, the optimal pH will be specific to your formulation and its intended use. It is crucial to perform a pH-rate stability study to determine the pH at which your compound exhibits maximum stability.

Section 2: Troubleshooting Guides

Issue 1: Precipitation of the Active Pharmaceutical Ingredient (API) in an Aqueous Formulation

Symptoms:

  • The solution appears cloudy or hazy.

  • Visible solid particles are present in the formulation.

  • A decrease in the concentration of the API is observed over time.

Root Causes and Troubleshooting Steps:

  • Inadequate pH Control: The pH of the formulation may have shifted into a range where the API is less soluble.

    • Solution: Incorporate a suitable buffering agent to maintain the pH within the optimal range for solubility and stability. Common pharmaceutical buffers include acetate, citrate, and phosphate buffers.[5][6] The choice of buffer will depend on the target pH and compatibility with other excipients.

  • Insufficient Buffer Capacity: The selected buffer may not be strong enough to resist pH changes caused by interactions with other excipients or the container.

    • Solution: Increase the concentration of the buffer components. A typical buffer concentration in pharmaceutical formulations ranges from 10 to 50 mM.[7]

  • Incorrect pH Target: The initial pH of the formulation may be too low, favoring the less soluble protonated form of the carboxylic acid.

    • Solution: Carefully adjust the pH upwards using a suitable base (e.g., sodium hydroxide) while monitoring for any signs of degradation. Perform solubility studies at various pH points to identify the optimal pH for your desired concentration.

Issue 2: Chemical Degradation of the API in Solution

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram.

  • A decrease in the main API peak area over time.

  • Changes in the physical appearance of the formulation (e.g., color change).

Root Causes and Troubleshooting Steps:

  • pH-Induced Degradation: As discussed, the isoxazole ring is prone to degradation at neutral to alkaline pH.

    • Solution: Adjust the pH of the formulation to a more acidic range where the compound is more stable. Conduct a pH-rate profile study to identify the pH of maximum stability.

  • Oxidative Degradation: The molecule may be susceptible to oxidation.

    • Solution: Consider the addition of an antioxidant to the formulation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, and tocopherols. It is also advisable to protect the formulation from light and to purge with an inert gas like nitrogen to minimize oxygen exposure.

  • Incompatibility with Excipients: An excipient in the formulation may be reacting with the API.[1][4]

    • Solution: Conduct a systematic drug-excipient compatibility study. This involves preparing binary mixtures of the API with each excipient and analyzing them under accelerated stability conditions (e.g., elevated temperature and humidity).[8]

Section 3: Experimental Protocols

Protocol 1: Determining the pKa of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Objective: To experimentally determine the pKa of the carboxylic acid group, which is crucial for selecting an appropriate buffer system.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh a known amount of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like methanol or ethanol) to achieve a final concentration of approximately 0.01 M.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Protocol 2: pH-Rate Stability Study

Objective: To determine the effect of pH on the degradation rate of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid and to identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 3 to pH 8) using pharmaceutically acceptable buffer systems (e.g., acetate, phosphate, citrate).

  • Sample Preparation: Prepare solutions of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid in each of the prepared buffers at a known concentration.

  • Stability Testing: Store the samples at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and analyze it using a stability-indicating HPLC method to determine the remaining concentration of the API.

  • Data Analysis: For each pH, plot the natural logarithm of the API concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot the logarithm of k versus pH to generate a pH-rate profile. The nadir of this curve represents the pH of maximum stability.

cluster_workflow pH-Rate Stability Study Workflow A Prepare Buffers (pH 3-8) B Prepare API Solutions in each buffer A->B C Store at Elevated Temperature B->C D Analyze Samples by HPLC at Time Intervals C->D E Determine Degradation Rate Constant (k) at each pH D->E F Plot log(k) vs. pH E->F G Identify pH of Maximum Stability F->G

Caption: Workflow for a pH-rate stability study.

Section 4: Data Presentation

Table 1: Recommended Buffer Systems for Formulation Development

pH RangeBuffer SystempKa(s)Notes
3.6 - 5.6Acetate Buffer4.76Commonly used in oral and parenteral formulations.
2.1 - 7.4Citrate Buffer3.13, 4.76, 6.40Provides buffering over a wide pH range. Can chelate metal ions.
5.8 - 8.0Phosphate Buffer2.15, 7.20, 12.35Mimics physiological pH. Be aware of potential for precipitation with certain cations.

Note: The optimal buffer will depend on the specific requirements of the formulation and should be selected based on experimental data.

Section 5: Analytical Troubleshooting

HPLC Method Development for Stability Indicating Assays

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately monitoring the concentration of 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid and detecting any degradation products.

Recommended HPLC-UV Method Parameters (Starting Point): [9]

ParameterRecommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a suitable gradient, e.g., 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of the API (likely in the range of 254-320 nm)
Injection Volume 10 µL

Troubleshooting Common HPLC Issues:

  • Poor Peak Shape (Tailing): This is common for acidic compounds.

    • Solution: Lower the pH of the mobile phase (e.g., using formic or phosphoric acid) to suppress the ionization of the carboxylic acid group.

  • Co-elution of API and Degradant Peaks:

    • Solution: Adjust the gradient profile (e.g., make it shallower) or try a different column chemistry (e.g., a phenyl-hexyl column).

  • Low UV Sensitivity for Degradants:

    • Solution: If degradation products lack a strong chromophore, consider using a more universal detector like a Charged Aerosol Detector (CAD) or developing an LC-MS/MS method for higher sensitivity and specificity.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
  • Pharmaceutical Buffers. (2024, November 28). Pharmaceutical Buffers.
  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers.
  • Chemistry Made Simple. (2021, July 5). Acidic Buffers: Definition, Composition, and How They Work.
  • ResearchGate. (2017, July 14). (PDF) Buffers and pH Adjusting Agents.
  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Scribd. (n.d.). Interactions and Incompatibilities of Pharmaceutical Excipients | PDF.
  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.
  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives..
  • NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid.

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.